molecular formula C19H19NO3 B6379094 2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol CAS No. 1111120-66-1

2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol

Cat. No.: B6379094
CAS No.: 1111120-66-1
M. Wt: 309.4 g/mol
InChI Key: YWJZPYDXANMTPZ-UHFFFAOYSA-N
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Description

2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol is an organic compound that features a complex structure with a formyl group, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol depends on its specific application. In medicinal chemistry, the piperidine ring can interact with various biological targets, such as neurotransmitter receptors or enzymes. The formyl group can participate in hydrogen bonding or covalent interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-4-[4-(morpholine-1-carbonyl)phenyl]phenol: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-Formyl-4-[4-(pyrrolidine-1-carbonyl)phenyl]phenol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The combination of the formyl group and the piperidine ring makes it a versatile intermediate for the synthesis of various bioactive compounds.

Properties

IUPAC Name

2-hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-13-17-12-16(8-9-18(17)22)14-4-6-15(7-5-14)19(23)20-10-2-1-3-11-20/h4-9,12-13,22H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJZPYDXANMTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685383
Record name 4-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-66-1
Record name 4-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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